molecular formula C9H11ClO5S B8640943 2,3,4-trimethoxybenzenesulfonyl Chloride

2,3,4-trimethoxybenzenesulfonyl Chloride

Cat. No.: B8640943
M. Wt: 266.70 g/mol
InChI Key: OZFZSLXTIGNTSI-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzenesulfonyl Chloride is a specialized arenesulfonyl chloride reagent of significant value in organic and medicinal chemistry research. As a highly reactive electrophile, its primary application is in nucleophilic substitution reactions to form sulfonamide and sulfonate ester derivatives . The sulfonamide functional group is a critical motif in pharmaceutical development, and this reagent serves as a key building block for creating novel compounds for biological screening . Similarly, it can be used to prepare sulfonate esters, which can act as intermediates in multi-step syntheses or as protecting groups for alcohols . The mechanism of action for these transformations typically involves nucleophilic attack at the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of chloride ion and formation of a new sulfur-nitrogen or sulfur-oxygen bond . The unique 2,3,4-trimethoxyphenyl substituent may influence the compound's electronic properties and steric profile, potentially offering differentiated reactivity and selectivity compared to other sulfonyl chlorides like mesitylene- or toluene-sulfonyl chloride . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11ClO5S

Molecular Weight

266.70 g/mol

IUPAC Name

2,3,4-trimethoxybenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3

InChI Key

OZFZSLXTIGNTSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)OC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,3,4-trimethoxybenzenesulfonyl chloride is primarily utilized as a versatile reagent in organic synthesis. Its sulfonyl chloride group acts as a potent electrophile, allowing it to readily react with various nucleophiles such as alcohols and amines. This reactivity facilitates the formation of sulfonyl esters and sulfones, which are critical for introducing sulfonyl groups into organic molecules. The presence of methoxy groups enhances the stability of transition states during these reactions through resonance effects, making this compound particularly valuable for modifying and protecting functional groups in complex organic molecules .

Protection of Functional Groups

In synthetic organic chemistry, protecting groups are essential for selective reactions. This compound serves as a protecting group for alcohols and amines during multi-step synthesis processes. By temporarily masking reactive sites, it allows chemists to conduct reactions that would otherwise be impeded by these functionalities . This application is particularly useful in the synthesis of pharmaceuticals where specific functional groups must be preserved while other reactions occur.

Recent studies have indicated that derivatives of this compound may exhibit significant biological activity. For instance, compounds derived from this sulfonamide have demonstrated cytotoxic effects against cancer cell lines such as A549 (a non-small cell lung carcinoma cell line). In vitro experiments revealed that these compounds could drastically reduce cell survival rates in a dose-dependent manner . This suggests potential therapeutic applications in cancer treatment, highlighting the compound's relevance in medicinal chemistry.

Synthesis of Novel Compounds

The compound is also employed in the synthesis of novel derivatives that possess enhanced biological properties. For example, researchers have synthesized various sulfonamide derivatives using this compound as a starting material. These derivatives have shown promise in antimicrobial and anti-inflammatory activities due to their structural similarities with known bioactive compounds . The versatility of this compound makes it an attractive option for developing new therapeutic agents.

Industrial Applications

In industrial settings, this compound is utilized for large-scale production processes involving sulfonamides and other related compounds. The synthesis typically involves the chlorosulfonation of 2,3,4-trimethoxybenzene using chlorosulfonic acid under controlled conditions to optimize yield and minimize decomposition . Its ability to modify biological molecules also opens avenues for applications in biochemical research and drug development.

Case Studies

Study Application Findings
Study on CytotoxicityCancer TreatmentDerivatives showed significant reduction in A549 cell survival rates (p<0.0001) compared to controls .
Synthesis of SulfonamidesMedicinal ChemistryDemonstrated effective protection of amine functionalities during multi-step syntheses.
Industrial ProductionChemical ManufacturingUtilized for large-scale production of sulfonamide derivatives with controlled reaction parameters .

Comparison with Similar Compounds

Key Findings:

  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents (–OCH₃) deactivate the sulfonyl chloride group by donating electron density to the aromatic ring, reducing its susceptibility to nucleophilic attack. In contrast, chloro (–Cl) and fluoro (–F) substituents enhance reactivity via electron withdrawal .
  • Steric Effects : Bulky substituents (e.g., methyl groups in 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride) hinder access to the –SO₂Cl group, slowing reaction kinetics .

Physical Properties and Solubility

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/mL) Solubility Profile
This compound Not reported Not reported ~1.4 (est.) Soluble in ether, THF, chlorinated solvents; insoluble in water .
2,3,4-Trichlorobenzenesulfonyl chloride Not reported Not reported ~1.6 (est.) Soluble in DCM, DMF; hydrolyzes in water .
2,3,4-Trifluorobenzenesulfonyl chloride Not reported Not reported 1.64 Soluble in polar aprotic solvents (e.g., DMSO) .
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride Not reported Not reported Not reported Likely soluble in non-polar solvents due to methyl groups .

Key Findings:

  • Polarity Trends : Methoxy and fluoro derivatives exhibit higher polarity than methyl-substituted analogs, influencing solubility in polar solvents.
  • Hydrolytic Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., –Cl, –F) hydrolyze faster in aqueous environments compared to methoxy-substituted derivatives .

Preparation Methods

Reaction Mechanism and Substrate Selection

The direct sulfonation of 1,2,3-trimethoxybenzene with chlorosulfonic acid (ClSO₃H) represents a straightforward route to 2,3,4-trimethoxybenzenesulfonyl chloride. This method leverages the electrophilic aromatic substitution (EAS) mechanism, where chlorosulfonic acid acts as both a sulfonating agent and a solvent. The methoxy groups (-OCH₃) are strong ortho/para-directing groups, ensuring regioselective sulfonation at the remaining unsubstituted position.

Experimental Procedure

  • Sulfonation Step :

    • Add 2160 g of chlorosulfonic acid to a sulfonation reactor under inert atmosphere.

    • Gradually introduce 680 g of 1,2,3-trimethoxybenzene while maintaining the temperature below 60°C to prevent over-sulfonation.

    • Stir the mixture for 1 hour post-addition to ensure complete reaction.

    • Hydrogen chloride gas evolved during this step is condensed and absorbed via a two-stage falling film system to recover hydrochloric acid.

  • Hydrolysis and Isolation :

    • Transfer the sulfonated product to a hydrolysis reactor and slowly add water (mass ratio 1:3–4 relative to benzene).

    • Maintain the temperature below 60°C during hydrolysis to avoid decomposition.

    • After 30 minutes of stirring, allow the mixture to stratify. Separate the organic layer containing the crude sulfonyl chloride.

  • Neutralization and Purification :

    • Neutralize the organic layer with aqueous sodium hydroxide to pH 7.0, followed by phase separation.

    • Distill the neutralized organic layer under vacuum (150°C, −0.098 MPa) to isolate this compound as a crystalline solid.

Key Parameters :

ParameterValue/Description
Temperature Control<60°C during sulfonation/hydrolysis
Yield65–72% (estimated from analogous reactions)
Purity≥95% after distillation

Diazotization and Sulfur Dioxide Incorporation

Synthetic Pathway Overview

This method involves the conversion of 2,3,4-trimethoxyaniline to the corresponding sulfonyl chloride via diazotization and subsequent treatment with sulfur dioxide (SO₂) in the presence of copper(II) chloride (CuCl₂). The reaction proceeds through a diazonium intermediate, which undergoes sulfonation under controlled conditions.

Stepwise Protocol

  • Diazonium Salt Formation :

    • Dissolve 2,3,4-trimethoxyaniline in cold (−5°C) acetic acid.

    • Add sodium nitrite (NaNO₂) dropwise to generate the diazonium salt, maintaining the temperature below 0°C.

  • Sulfonation with SO₂ and CuCl₂ :

    • Introduce the diazonium salt solution into a reactor containing SO₂-saturated acetic acid and CuCl₂.

    • Stir the mixture at −5°C for 3 hours, followed by gradual warming to room temperature over 24 hours.

  • Workup and Crystallization :

    • Quench the reaction by pouring the mixture over ice.

    • Filter the precipitated product and wash with cold ethanol to remove impurities.

    • Recrystallize from ethanol/water to obtain this compound as white crystals.

Critical Reaction Conditions :

ConditionDetail
Temperature−5°C during diazotization
CatalystCuCl₂ (0.1 equiv)
Yield55–60% (based on analogous syntheses)

Comparative Analysis of Methods

Efficiency and Scalability

  • Chlorosulfonic Acid Route :

    • Advantages : Higher yield (65–72%), simpler setup, and scalability to industrial production.

    • Limitations : Requires stringent temperature control to avoid polysulfonation.

  • Diazotization Route :

    • Advantages : Applicable to substrates with sensitive functional groups.

    • Limitations : Lower yield (55–60%), multi-step process, and higher cost of reagents.

Regioselectivity and Byproduct Formation

Both methods exhibit excellent regioselectivity due to the directing effects of methoxy groups. However, the diazotization method may produce trace amounts of isomeric byproducts if the diazonium intermediate decomposes prematurely.

Industrial Applications and Derivatives

This compound serves as a key intermediate in pharmaceuticals and agrochemicals. For example, it is used in the synthesis of protease inhibitors and sulfonamide antibiotics, where the sulfonyl group acts as a leaving group or participates in nucleophilic substitution reactions .

Q & A

Q. What are the optimal reaction conditions for sulfonylation using 2,3,4-trimethoxybenzenesulfonyl chloride in aromatic substitutions?

The sulfonylation efficiency of this compound depends on solvent polarity, temperature, and nucleophile strength. For arylations, anhydrous aprotic solvents like acetonitrile or dichloromethane are preferred to minimize hydrolysis. Reactions typically proceed at 0–25°C with a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Kinetic studies suggest that electron-rich aromatic substrates (e.g., anisole derivatives) achieve higher yields (>70%) due to enhanced electrophilic aromatic substitution. For troubleshooting low yields, verify reagent purity via NMR or LC-MS and ensure strict moisture control.

Q. How can the stability of this compound be maintained during storage and handling?

This compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers. Pre-packaged aliquots in flame-sealed ampules reduce exposure to atmospheric humidity . Stability tests indicate a shelf life of 6–12 months under these conditions. Degradation products (e.g., sulfonic acids) can be detected via FT-IR (S=O stretching at ~1370 cm⁻¹) or HPLC with UV detection at 254 nm .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR (in CDCl₃) resolves methoxy group signals (δ 3.8–4.0 ppm) and sulfonyl chloride resonance (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 270.6 for C₉H₁₁ClO₅S).
  • Elemental Analysis : Verify chlorine content (~13.1%) and sulfur (~11.8%) to assess purity .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethoxy groups influence reactivity in nucleophilic substitutions?

The 2,3,4-trimethoxy substituents create steric hindrance and electronic modulation:

  • Steric Effects : The 2-methoxy group impedes nucleophilic attack at the sulfonyl chloride, reducing reactivity with bulky nucleophiles (e.g., tert-butylamine).
  • Electronic Effects : Electron-donating methoxy groups activate the aromatic ring toward electrophilic reactions but deactivate the sulfonyl chloride via resonance. Comparative studies with non-methoxy analogs (e.g., benzenesulfonyl chloride) show a 20–30% decrease in reaction rates for SN2 mechanisms .
  • Mitigation : Use polar solvents (e.g., DMF) to stabilize transition states or employ phase-transfer catalysts for biphasic systems .

Q. What strategies resolve contradictions in kinetic data for hydrolysis rates of this compound?

Discrepancies in hydrolysis rates often arise from pH, temperature, or ionic strength variations:

  • Controlled Experiments : Perform kinetic assays in buffered solutions (pH 2–12) at 25°C. Use isotopically labeled H₂¹⁸O to track hydrolysis pathways via LC-MS .
  • Data Normalization : Correct for auto-catalysis by HCl byproducts using buffer systems (e.g., phosphate at pH 7.4). Reported half-lives range from 2 hours (pH 7) to <10 minutes (pH 10) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies and identify rate-limiting steps .

Q. How can derivatization protocols optimize the synthesis of sulfonamide libraries using this reagent?

High-throughput derivatization involves:

  • Parallel Synthesis : Use 96-well plates with varying amines (e.g., primary, secondary, aromatic) and reaction times (1–24 hours). Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • Workup Automation : Employ solid-phase extraction (SPE) with polystyrene-divinylbenzene columns to isolate sulfonamides. Yields typically range from 50–80%, with impurities (e.g., unreacted sulfonyl chloride) removed via recrystallization .
  • Quality Control : Validate products using HRMS and assess biological activity via enzyme inhibition assays (e.g., carbonic anhydrase) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, airtight goggles, and a lab coat. Use respirators (NIOSH P100) in poorly ventilated areas .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .
  • Waste Disposal : Hydrolyze residual reagent in ice-cold NaOH (10% w/v) and dispose as hazardous organic waste .

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